Norbaeocystin (4-phosphoryloxytryptamine) is a naturally occurring tryptamine alkaloid found in psilocybin-containing mushrooms, often referred to as "magic mushrooms." [, , , , , , , , , , , ] It is structurally similar to psilocybin, a well-known psychoactive compound, but with one less methyl group on the nitrogen atom. [, , , , , , , ] Norbaeocystin acts as a precursor to psilocybin in the biosynthetic pathway within these fungi. [, ] While less studied than psilocybin, norbaeocystin has garnered interest for its potential therapeutic applications, particularly in the realm of mental health. [, ]
Norbaeocystin is a naturally occurring compound found in various species of psychedelic mushrooms, particularly within the Psilocybe genus, such as Psilocybe baeocystis. It was first isolated in 1968 by mycologists Leung and Paul, who identified it alongside its analog, baeocystin. Norbaeocystin is structurally related to psilocybin, differing primarily in the functional groups attached to the indole backbone. While its psychoactive properties remain uncertain, preliminary research suggests it may enhance the effects of psilocybin and influence the gut microbiome, potentially contributing to mental health treatments .
Norbaeocystin is classified as a tryptamine derivative, specifically an indole alkaloid. It has been identified exclusively in psilocybin-containing mushrooms, with no evidence of its presence in other plant or animal species. The primary source of norbaeocystin is Psilocybe baeocystis, although it has also been detected in other psychedelic fungi .
The synthesis of norbaeocystin has evolved significantly over recent years. Initially, it was isolated from mushroom cultures using techniques such as chromatography and crystallization. Recent advancements include the development of a biosynthetic platform utilizing genetically engineered Escherichia coli bacteria. This method allows for the scalable production of norbaeocystin by optimizing fermentation conditions and genetic modifications .
Norbaeocystin is characterized as a 4-phosphoryloxy-N-methyltryptamine derivative. Its molecular formula is C₁₁H₁₄N₂O₃P, with a molecular weight of approximately 270.23 g/mol. The structural differences between norbaeocystin and psilocybin lie in the functional groups attached to the nitrogen atom; norbaeocystin features a carboxyl group instead of a phosphate ester group found in psilocybin .
Norbaeocystin undergoes various chemical reactions typical of tryptamines, including potential interactions with enzymes such as monoamine oxidase (MAO). Although specific reaction pathways for norbaeocystin have not been extensively characterized, its structural similarity to psilocybin suggests it may participate in similar metabolic processes.
The precise mechanism of action for norbaeocystin remains largely unexplored. Current hypotheses suggest that it may not effectively cross the blood-brain barrier due to its chemical structure, which would prevent it from binding to serotonin receptors responsible for psychedelic effects.
Norbaeocystin exhibits several notable physical and chemical properties:
These properties are crucial for its analysis in both laboratory settings and potential therapeutic applications .
Research into norbaeocystin is still in early stages, but potential applications include:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0